molecular formula C14H19N3O B11736802 [(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736802
M. Wt: 245.32 g/mol
InChI Key: BPFHZZSILVUICI-UHFFFAOYSA-N
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Description

[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features both an ethoxyphenyl group and a methylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-methyl-1H-pyrazol-4-ylmethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or pyrazolyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products

    Oxidation: The major products can include corresponding carboxylic acids or ketones.

    Reduction: The major products can include corresponding alcohols or amines.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
  • 1-(4-ethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine
  • N-(4-ethoxyphenyl)-N’-(3-methyl-1H-pyrazol-5-yl)thiourea

Uniqueness

[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxyphenyl and methylpyrazolyl groups allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H19N3O/c1-3-18-14-6-4-12(5-7-14)8-15-9-13-10-16-17(2)11-13/h4-7,10-11,15H,3,8-9H2,1-2H3

InChI Key

BPFHZZSILVUICI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CN(N=C2)C

Origin of Product

United States

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